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molecular formula C5H5F3N2O2 B1293563 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione CAS No. 2145-56-4

5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione

Cat. No. B1293563
M. Wt: 182.1 g/mol
InChI Key: ACYJXCFDMOGNSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05532349

Procedure details

In 160 ml of acetic anhydride, 13.5 g of urea was suspended and 30 g of trifluoromethacrylic acid was added to the suspension. The resulting mixture was allowed to react at 100° C. for 1 hour and the reaction mixture was concentrated under reduced pressure. The obtained oil was crystallized from 150 ml of water and then recrystallized from 150 ml of water to obtain 25.9 g of 5-trifluoromethyl-5,6-dihydrouracil.
Name
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].[F:5][C:6]([F:13])([F:12])[C:7](=[CH2:11])[C:8](O)=[O:9]>C(OC(=O)C)(=O)C>[F:5][C:6]([F:13])([F:12])[CH:7]1[CH2:11][NH:4][C:2](=[O:3])[NH:1][C:8]1=[O:9]

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
FC(C(C(=O)O)=C)(F)F
Step Three
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 100° C. for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained oil was crystallized from 150 ml of water
CUSTOM
Type
CUSTOM
Details
recrystallized from 150 ml of water

Outcomes

Product
Name
Type
product
Smiles
FC(C1C(NC(NC1)=O)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 25.9 g
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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